(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one
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Description
Scientific Research Applications
Anionic Cyclization and Chemical Transformations
One application involves the anionic cyclization of related compounds under phase-transfer conditions to yield mixtures of methylenechromane and methylchromene. These processes can lead to the formation of benzofuranone derivatives, indicating the compound's potential utility in synthetic organic chemistry for the synthesis of complex heterocyclic structures (Zdrojewski, Musielak, & Jończyk, 2009).
Fluorescence and Photonics
The compound's derivatives have been explored for their two-photon excited fluorescence properties. This research suggests its potential in the development of fluorescent materials and photonics, where compounds are pumped by laser pulses to exhibit strong fluorescence, useful in imaging and sensing applications (Ma et al., 2013).
Inverse Electron-Demand Diels–Alder Reactions
Studies have also looked into the compound's transformations in inverse electron-demand Diels–Alder reactions. These reactions yield various heterocyclic systems, showcasing the compound's versatility in generating structurally diverse molecules with potential in drug development and materials science (Popova et al., 2019).
Green Chemistry and Catalysis
Another area of application is in green chemistry, where derivatives of the compound are used in reactions facilitated by nanoparticles as catalysts. This approach highlights the potential for developing environmentally friendly synthetic methods that are efficient and yield substances of interest in various fields of chemistry and materials science (Rostami-Charati et al., 2015).
Synthesis of Biologically Active Substances
Research into the synthesis of N-substituted aminomethylene-benzofuran-2-ones reveals the compound's potential as a precursor for biologically active substances. The reactions of related compounds with various amino derivatives aim to explore new avenues in the search for therapeutic agents (Panisheva et al., 2007).
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-13-15(10-14-6-4-5-7-19(14)26-13)11-20-21(25)16-8-9-18(24)17(12-23(2)3)22(16)27-20/h4-11,13,24H,12H2,1-3H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXAMXHPWXNDIH-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C(=C(C=C4)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C(=C(C=C4)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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